Cas no 941867-20-5 (N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine)

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine structure
941867-20-5 structure
Product name:N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
CAS No:941867-20-5
MF:C15H13ClN2S
MW:288.795120954514
MDL:MFCD09743204
CID:5048723
PubChem ID:45496410

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
    • N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
    • MDL: MFCD09743204
    • Inchi: 1S/C15H13ClN2S/c1-10-7-8-12(16)14-13(10)18-15(19-14)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
    • InChI Key: IUUHAXNPMMUPBF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C2=C1SC(=N2)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 288.049
  • Monoisotopic Mass: 288.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 53.2

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238402-0.1g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
0.1g
$640.0 2024-06-19
TRC
N301246-100mg
n-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5
100mg
$ 95.00 2022-06-03
Life Chemicals
F2146-0353-1g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%+
1g
$360.0 2023-09-06
Enamine
EN300-238402-10.0g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-238402-0.05g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-238402-1.0g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-238402-10g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5
10g
$3131.0 2023-09-15
Enamine
EN300-238402-0.5g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
0.5g
$699.0 2024-06-19
Life Chemicals
F2146-0353-5g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%+
5g
$1080.0 2023-09-06
Enamine
EN300-238402-5.0g
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
941867-20-5 95%
5.0g
$2110.0 2024-06-19

Additional information on N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Comprehensive Analysis of N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS No. 941867-20-5): Properties, Applications, and Research Insights

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 941867-20-5) is a specialized benzothiazole derivative gaining attention in pharmaceutical and material science research. This heterocyclic compound features a unique molecular scaffold combining a chloro-substituted benzothiazole core with a N-benzyl amine moiety, offering distinct electronic and steric properties. Researchers are particularly interested in its potential as a building block for drug discovery, given the pharmacological relevance of benzothiazole analogs in modulating biological targets.

The compound's structural features make it valuable for developing small molecule inhibitors and fluorescence probes. Recent studies highlight the importance of chloro-substituted heterocycles in medicinal chemistry, as they often enhance binding affinity and metabolic stability. With molecular weight 302.82 g/mol and exact mass 301.0566, this crystalline solid exhibits good solubility in common organic solvents, facilitating its use in various synthetic applications.

Current research trends focus on optimizing structure-activity relationships (SAR) using this scaffold. The 7-chloro substitution pattern is particularly noteworthy, as similar motifs appear in several FDA-approved drugs. Scientists are exploring its potential in designing kinase inhibitors and antimicrobial agents, with preliminary studies showing promising activity against certain enzyme targets. The compound's lipophilicity (predicted LogP ~3.5) makes it suitable for crossing biological membranes, a crucial factor in drug development.

From a synthetic chemistry perspective, N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine serves as a versatile intermediate. Its benzyl-protected amine allows selective deprotection strategies, while the electron-deficient thiazole ring enables diverse functionalization reactions. Recent publications demonstrate its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution processes. These transformations are essential for creating molecular libraries in high-throughput screening campaigns.

Material scientists have investigated this compound for its potential in organic electronic materials. The conjugated benzothiazole system exhibits interesting photophysical properties, with absorption maxima typically around 320-350 nm. Some research groups are exploring its incorporation into OLED materials and molecular sensors, capitalizing on its electron-transport characteristics and thermal stability.

Quality control of CAS 941867-20-5 typically involves HPLC purity assessment (>98%) and comprehensive spectroscopic characterization (1H/13C NMR, LC-MS). Storage recommendations suggest keeping the material at 2-8°C under inert atmosphere to maintain stability. Researchers should note that while the compound shows good thermal stability (decomposition >200°C), prolonged exposure to light may cause gradual degradation.

The commercial availability of N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine has increased significantly in recent years, with multiple suppliers offering gram to kilogram quantities. This accessibility has accelerated research into its applications, particularly in fragment-based drug design and medicinal chemistry optimization. Current pricing trends reflect growing demand, with costs varying based on purity and scale requirements.

Future research directions may explore the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Its modular structure allows for straightforward modification to create bifunctional molecules, an area of intense interest in modern drug discovery. Additionally, the metabolic fate and toxicological profile of this scaffold warrant further investigation to assess its suitability as a lead compound.

From an environmental perspective, proper handling and disposal procedures should be followed, as with all research chemicals. While not classified as hazardous under current regulations, standard laboratory safety practices including personal protective equipment (PPE) should be employed when working with this material. Researchers are encouraged to consult the latest Safety Data Sheets (SDS) for specific handling guidelines.

The scientific literature contains numerous references to structurally related benzothiazole pharmacophores, highlighting their importance across multiple therapeutic areas. This positions CAS 941867-20-5 as a valuable tool for both academic and industrial researchers seeking to explore new chemical space. Its balanced properties make it particularly attractive for hit-to-lead optimization programs in early-stage drug discovery.

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